2',3'-Dideoxycytidine diphosphate

Description

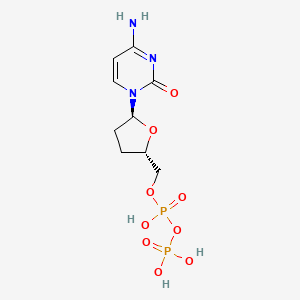

Structure

2D Structure

3D Structure

Properties

CAS No. |

104086-75-1 |

|---|---|

Molecular Formula |

C9H15N3O9P2 |

Molecular Weight |

371.18 g/mol |

IUPAC Name |

[(2S,5S)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H15N3O9P2/c10-7-3-4-12(9(13)11-7)8-2-1-6(20-8)5-19-23(17,18)21-22(14,15)16/h3-4,6,8H,1-2,5H2,(H,17,18)(H2,10,11,13)(H2,14,15,16)/t6-,8-/m0/s1 |

InChI Key |

FVSQWXITYSICAK-XPUUQOCRSA-N |

Isomeric SMILES |

C1C[C@H](O[C@@H]1COP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |

Canonical SMILES |

C1CC(OC1COP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |

Origin of Product |

United States |

Molecular Biochemistry of 2 ,3 Dideoxycytidine Diphosphate

Intracellular Phosphorylation Cascades and Metabolic Activation

2',3'-Dideoxycytidine (ddC), also known as zalcitabine, is a nucleoside analog that requires intracellular phosphorylation to become pharmacologically active. This multi-step enzymatic conversion culminates in the formation of 2',3'-dideoxycytidine 5'-triphosphate (ddCTP), the molecule that directly interferes with viral replication. drugbank.comglowm.comwikipedia.org The intermediate in this cascade, 2',3'-dideoxycytidine diphosphate (B83284) (ddCDP), plays a crucial role in the metabolic pathway.

Subsequent Phosphorylation by Nucleoside Diphosphate Kinases to Triphosphate Form

Following its formation, ddCMP is further phosphorylated to ddCDP. This reaction is carried out by nucleoside monophosphate kinases. Subsequently, ddCDP serves as a substrate for nucleoside diphosphate kinases (NDPKs), which catalyze the final phosphorylation step to yield the active metabolite, 2',3'-dideoxycytidine 5'-triphosphate (ddCTP). nih.govwikipedia.org NDPKs are enzymes that facilitate the transfer of the terminal phosphate (B84403) group from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate (in this case, ddCDP). wikipedia.orgnih.gov This process is essential for maintaining the cellular pool of various nucleoside triphosphates required for nucleic acid synthesis and other metabolic processes. wikipedia.orgdrugbank.com The conversion of ddCDP to ddCTP is a crucial step, as ddCTP is the form that directly competes with the natural substrate, deoxycytidine 5'-triphosphate (dCTP), for incorporation into viral DNA. drugbank.comglowm.com

Formation of Phosphodiester Metabolites (e.g., ddCDP-choline, ddCDP-ethanolamine) and their Biochemical Role

In addition to its conversion to the triphosphate form, ddCDP can be shunted into other metabolic pathways, leading to the formation of phosphodiester metabolites. One such metabolite is 2',3'-dideoxycytidine diphosphate-choline (ddCDP-choline). The formation of ddCDP-choline is catalyzed by phosphocholine (B91661) cytidylyltransferase. researchgate.net Research has shown that the presence of dCTP or CTP can stimulate the production of ddCDP-choline, suggesting an activation role for these natural nucleotides in the activity of phosphocholine cytidylyltransferase. researchgate.net

CDP-choline itself is an essential intermediate in the synthesis of phosphatidylcholine, a major component of cell membranes. nih.govnih.gov The formation of ddCDP-choline represents a point of interaction between the metabolism of the exogenous nucleoside analog and the host cell's phospholipid synthesis machinery.

Another potential phosphodiester metabolite is this compound-ethanolamine (ddCDP-ethanolamine). The endogenous counterpart, CDP-ethanolamine, is a precursor for the synthesis of phosphatidylethanolamine (B1630911), another critical membrane phospholipid. nih.govnih.gov The synthesis of phosphatidylethanolamine can occur via the CDP-ethanolamine pathway. nih.gov While the direct formation of ddCDP-ethanolamine from ddCDP is less documented in readily available literature, the existence of the analogous CDP-ethanolamine pathway suggests a potential for such a metabolic side reaction.

Interaction with Endogenous Nucleotide Metabolism Pathways

The introduction of ddC into a cell and its subsequent phosphorylation to ddCDP and ddCTP can significantly impact the delicate balance of the endogenous nucleotide pools.

Competitive Dynamics with Natural Nucleotides

The primary mechanism of action of ddCTP is its competition with the natural substrate, deoxycytidine 5'-triphosphate (dCTP), for the active site of viral reverse transcriptase and cellular DNA polymerases. drugbank.comglowm.comscbt.com The structural similarity between ddCTP and dCTP allows the former to be recognized and incorporated into a growing DNA chain. However, because ddCTP lacks a 3'-hydroxyl group, it acts as a chain terminator, preventing the addition of subsequent nucleotides and thus halting DNA synthesis. drugbank.comwikipedia.org This competitive inhibition is a cornerstone of its antiviral effect. The inhibitory potency can be influenced by factors such as the relative concentrations of the inhibitor (ddCTP) and the natural substrate (dCTP), as well as the presence of certain ions like Mn2+, which can increase the affinity of dideoxynucleotides for some DNA polymerases. nih.gov

| Enzyme | Substrate(s) | Product(s) | Role in ddC Metabolism |

| Deoxycytidine Kinase (dCK) | 2',3'-Dideoxycytidine (ddC), ATP | 2',3'-Dideoxycytidine monophosphate (ddCMP), ADP | Initial and rate-limiting phosphorylation step. nih.govnih.gov |

| Nucleoside Monophosphate Kinase | 2',3'-Dideoxycytidine monophosphate (ddCMP), ATP | This compound (ddCDP), ADP | Second phosphorylation step. nih.gov |

| Nucleoside Diphosphate Kinase (NDPK) | This compound (ddCDP), ATP | 2',3'-Dideoxycytidine triphosphate (ddCTP), ADP | Final phosphorylation to the active triphosphate form. nih.govwikipedia.org |

| Phosphocholine Cytidylyltransferase | 2',3'-Dideoxycytidine triphosphate (ddCTP), Phosphocholine | This compound-choline (ddCDP-choline), Pyrophosphate | Formation of a phosphodiester metabolite. researchgate.net |

Stereochemical Considerations in Enzymatic Recognition

The biological activity of 2',3'-dideoxycytidine (ddC) and its phosphorylated derivatives, including this compound (ddCDP), is profoundly influenced by their stereochemistry. The spatial arrangement of atoms, particularly the configuration of the sugar moiety, plays a critical role in how these molecules are recognized and processed by cellular enzymes. This enzymatic recognition is a key determinant of the metabolic activation pathway and, ultimately, the therapeutic efficacy and potential for toxicity of ddC.

The primary enzymes involved in the intracellular conversion of ddC to its active triphosphate form exhibit distinct stereochemical preferences. These enzymes include deoxycytidine kinase (dCK), which phosphorylates ddC to its monophosphate form (ddCMP), and nucleoside diphosphate kinase (NDPK), which is responsible for the subsequent phosphorylation of the diphosphate derivative (ddCDP) to the triphosphate (ddCTP).

Research into the stereoisomeric selectivity of human deoxyribonucleoside kinases has revealed that these enzymes can have relaxed or strict stereoselectivity depending on the specific kinase and the nucleoside analog. nih.gov For instance, while cytosolic thymidine (B127349) kinase shows a strong preference for the naturally occurring β-D-isomers, mitochondrial thymidine kinase (TK2) and deoxyguanosine kinase (dGK) exhibit broader substrate specificities. nih.gov

Deoxycytidine kinase (dCK), a key enzyme in the activation of ddC, has been shown to phosphorylate both the β-D- and β-L-enantiomers of several deoxycytidine analogs. nih.gov This suggests a degree of flexibility in the active site of dCK. Interestingly, studies have demonstrated that the α-anomer of dideoxycytidine (α-ddC) can be a more efficient substrate for dCK than the corresponding β-anomer (β-ddC). nih.gov This unexpected finding highlights the nuanced nature of enzymatic recognition, where the absence of the 3'-hydroxyl group in dideoxynucleosides alters the substrate binding in a way that can favor alternative anomeric configurations. nih.gov

Once ddC is converted to its diphosphate form, ddCDP, the subsequent phosphorylation to ddCTP is catalyzed by nucleoside diphosphate kinase (NDPK). nih.gov This step is crucial for the formation of the pharmacologically active compound that can be incorporated into DNA. Studies on the reactivity of NDPK with dideoxynucleoside analogs have shown a clear stereochemical preference. Specifically, NDPK exhibits a significantly lower catalytic efficiency for the phosphorylation of L-dideoxynucleoside diphosphates compared to their D-enantiomers. nih.gov The affinity of L-dideoxynucleoside triphosphates for NDPK is also poor. nih.gov This suggests that while the initial phosphorylation by dCK may be more permissive in terms of stereochemistry, the subsequent phosphorylation by NDPK acts as a selective filter, favoring the D-isomers.

This stereoselectivity at the level of NDPK has important implications for the metabolic activation of different stereoisomers of ddC. While an L-isomer of a dideoxynucleoside might be efficiently phosphorylated to its monophosphate and even its diphosphate, its conversion to the active triphosphate form could be a rate-limiting step due to the stereochemical preference of NDPK. nih.gov

The following table summarizes the stereochemical preferences of the key enzymes involved in the metabolic activation of 2',3'-dideoxycytidine.

| Enzyme | Substrate(s) | Stereochemical Preference | Research Findings |

| Deoxycytidine Kinase (dCK) | 2',3'-Dideoxycytidine (ddC) and its anomers | Relaxed selectivity; can phosphorylate β-D, β-L, and α-D anomers. | α-dideoxycytidine (α-ddC) was found to be a 3-fold better substrate for dCK than β-ddC. nih.gov |

| Nucleoside Diphosphate Kinase (NDPK) | This compound (ddCDP) isomers | Prefers D-enantiomers. | The catalytic efficiency of phosphorylation for L-dideoxy derivatives is very low compared to their D-enantiomers. nih.gov |

Mechanisms of Action: Molecular and Cellular Interventions

Specific Inhibition of Viral Reverse Transcriptase Activity

Termination of Viral DNA Chain Elongation

2',3'-Dideoxycytidine (ddC), a pyrimidine (B1678525) analog, requires intracellular activation to exert its antiviral effect. wikipedia.org Cellular enzymes phosphorylate ddC sequentially into its active form, 2',3'-dideoxycytidine triphosphate (ddCTP). drugbank.com This activation process involves the formation of 2',3'-dideoxycytidine monophosphate and the intermediate 2',3'-dideoxycytidine diphosphate (B83284). The active metabolite, ddCTP, serves as a substrate for viral reverse transcriptase (RT), the enzyme responsible for synthesizing DNA from a viral RNA template. wikipedia.orgdrugbank.com

The core mechanism of action of ddCTP is the termination of the growing viral DNA chain. drugbank.com Viral polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl (-OH) group of the last nucleotide in the chain and the 5'-phosphate group of the incoming deoxynucleoside triphosphate (dNTP). drugbank.com However, ddCTP is a structural analog of the natural substrate, deoxycytidine triphosphate (dCTP), with a critical modification: the 3'-hydroxyl group on the deoxyribose sugar moiety is replaced by a hydrogen atom. wikipedia.orgdrugbank.com

When HIV reverse transcriptase incorporates the monophosphate form (ddCMP) from ddCTP into the nascent viral DNA strand, the absence of the 3'-OH group makes it impossible to form the next 5' to 3' phosphodiester linkage. drugbank.com This lack of a reactive hydroxyl group prevents further addition of nucleotides, effectively halting the elongation of the DNA chain and thereby inhibiting viral replication. wikipedia.orgdrugbank.commdpi.com This process is a key strategy for many nucleoside reverse transcriptase inhibitors (NRTIs). nih.govnih.gov

Distinguishing Selectivity Between Cellular and Viral Polymerases

The therapeutic efficacy of nucleoside analogs like 2',3'-dideoxycytidine (ddC) depends on their selective inhibition of viral polymerases over host cell DNA polymerases. The active form, 2',3'-dideoxycytidine triphosphate (ddCTP), is a potent inhibitor of viral reverse transcriptase. nih.gov However, this selectivity is not absolute, as ddCTP also interacts with human cellular DNA polymerases, most notably mitochondrial DNA polymerase gamma (Pol gamma). wikipedia.org

Inhibition of Pol gamma is a significant factor in the toxicity associated with ddC. wikipedia.orgnih.gov Pol gamma is the exclusive polymerase responsible for the replication and repair of mitochondrial DNA (mtDNA). frontiersin.org Inhibition of this enzyme by ddCTP can lead to the depletion of mtDNA and subsequent mitochondrial dysfunction. nih.govnih.gov Several studies have demonstrated that ddCTP can be incorporated by Pol gamma, leading to chain termination of mtDNA in a manner analogous to its effect on viral DNA. nih.govnih.gov

The differential sensitivity between HIV-1 RT and human Pol gamma to ddCTP is a critical determinant of the drug's therapeutic window. While HIV-1 RT is the primary target, the affinity of ddCTP for Pol gamma, although lower, is sufficient to cause off-target effects. wikipedia.orgnih.gov Research comparing the effects of various nucleoside analogs on HIV-1 RT and human Pol gamma has been crucial in understanding the mechanisms of both efficacy and toxicity. nih.gov The ability of HIV-1 RT to utilize dideoxynucleotides is a key vulnerability exploited by this class of drugs, but the partial susceptibility of essential cellular enzymes like Pol gamma poses a significant challenge. nih.govplos.org

Table 1: Comparative Polymerase Inhibition

| Polymerase Target | Primary Function | Interaction with ddCTP | Consequence of Interaction |

|---|---|---|---|

| HIV-1 Reverse Transcriptase | Viral DNA Synthesis | High-affinity substrate, competitive inhibitor of dCTP drugbank.com | Potent inhibition of viral replication via DNA chain termination wikipedia.orgdrugbank.com |

| Mitochondrial DNA Polymerase Gamma (Pol gamma) | Mitochondrial DNA Replication | Inhibitor and substrate wikipedia.orgnih.govnih.gov | Impaired mtDNA synthesis, leading to mitochondrial toxicity frontiersin.org |

Cellular and Biochemical Consequences of 2 ,3 Dideoxycytidine Diphosphate Activity

Perturbation of Nucleic Acid Synthesis Dynamics

The primary mechanism through which 2',3'-dideoxycytidine exerts its effects is by disrupting the synthesis of nucleic acids, particularly DNA. glowm.comnih.gov After its conversion to the active triphosphate form, ddCTP, it acts as a competitive inhibitor and a fraudulent substrate for DNA polymerases. drugbank.commedicinenet.com

Specifically, ddCTP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of DNA polymerases. drugbank.commedicinenet.com More critically, if incorporated into a growing DNA strand, it leads to chain termination. This is because ddCTP lacks the 3'-hydroxyl (3'-OH) group necessary for the formation of a 5'-3' phosphodiester bond with the next incoming nucleotide. drugbank.comwikipedia.orglibretexts.org This premature termination of DNA elongation effectively halts DNA replication. drugbank.comnih.gov

Different DNA polymerases exhibit varying sensitivities to inhibition by ddCTP. Notably, mitochondrial DNA polymerase gamma (Pol γ) is particularly sensitive to ddCTP. nih.govnih.gov This high sensitivity is a key factor in the compound's mitochondrial toxicity. nih.govnih.gov Studies have shown that ddCTP is a potent inhibitor of Pol γ, leading to the depletion of mitochondrial DNA (mtDNA). nih.govnih.gov In contrast, nuclear DNA polymerases α and β are less sensitive to ddCTP. nih.gov

| DNA Polymerase | Ki Value (μM) | Reference |

|---|---|---|

| DNA Polymerase α | 110 ± 40 | nih.gov |

| DNA Polymerase β | 2.6 ± 0.3 | nih.gov |

| DNA Polymerase γ (Mitochondrial) | 0.016 ± 0.008 | nih.gov |

Regulation of Intracellular Deoxynucleotide Triphosphate Levels

The presence of ddC and its phosphorylated derivatives within a cell can perturb the delicate balance of the intracellular deoxynucleoside triphosphate (dNTP) pool. nih.gov The synthesis of dNTPs is a tightly regulated process, primarily controlled by the enzyme ribonucleotide reductase (RNR). nih.gov Imbalances in dNTP pools can be mutagenic and can activate cellular stress responses, including the S-phase checkpoint. nih.govnih.gov

The introduction of a nucleoside analog like ddC can indirectly affect the dNTP pool in several ways. The phosphorylation of ddC to ddCMP, ddCDP, and ddCTP consumes cellular phosphate (B84403) and kinase activity, which could potentially limit the phosphorylation of natural nucleosides. Furthermore, some nucleoside analogs have been shown to affect the allosteric regulation of enzymes involved in dNTP biosynthesis. nih.gov While direct evidence for ddCDP's effect on RNR is limited, the significant depletion of mtDNA caused by ddCTP can trigger cellular stress responses that may, in turn, influence dNTP metabolism. nih.govnih.gov For instance, DNA damage, a consequence of replication stress, can lead to an increase in dNTP levels to facilitate DNA repair. nih.gov

Effects on Cellular Replication Processes

The disruption of DNA synthesis by ddCTP has profound effects on cellular replication. By inhibiting both nuclear and, more potently, mitochondrial DNA replication, ddC can impede cell proliferation. nih.govnih.gov The impact is particularly significant in actively dividing cells that require a constant supply of new DNA. nih.govnih.gov

Studies have shown that exposure to ddC leads to a decrease in cell proliferation. asm.org The effect on mitochondrial DNA is especially pronounced, leading to a state of mtDNA depletion. nih.govasm.org Since mitochondria are crucial for cellular energy production, their dysfunction severely hampers the energy-intensive process of cell division. nih.gov The process of eliminating mtDNA from cells, known as generating ρ0 cells, can be efficiently achieved using ddC, highlighting its potent effect on mitochondrial replication. mdpi.com

The cell cycle is a tightly controlled series of events leading to cell division, with checkpoints ensuring the fidelity of DNA replication. nih.govnih.gov The introduction of DNA damage or replication stress by agents like ddC can activate these checkpoints, leading to cell cycle arrest. youtube.comyoutube.com This arrest provides the cell with time to repair the damage, but if the damage is too severe, it can trigger apoptosis, or programmed cell death.

Broader Implications for Cellular Bioenergetics

The significant impact of ddC on mitochondrial DNA replication has broad implications for cellular bioenergetics. nih.govnih.gov Mitochondria are the primary sites of oxidative phosphorylation, the process that generates the majority of the cell's ATP. nih.govresearchgate.net The mitochondrial genome (mtDNA) encodes essential protein subunits of the electron transport chain (ETC), which is central to oxidative phosphorylation. natap.org

Depletion of mtDNA by ddCTP leads to a deficiency in these essential ETC proteins. nih.govnatap.org This impairment of the ETC disrupts the process of cellular respiration, leading to a decrease in ATP production and an increase in the production of lactate (B86563) as the cell shifts towards glycolysis for energy. nih.govnatap.org This metabolic shift is a hallmark of mitochondrial dysfunction. nih.govnih.gov

| Parameter | Effect of ddC Exposure | Reference |

|---|---|---|

| mtDNA Content | Significant depletion | nih.govasm.org |

| Cellular Respiration | Impaired | nih.gov |

| ATP Production | Decreased | nih.gov |

| Lactate Production | Increased | nih.govnatap.org |

Enzymatic Kinetics and Structure Activity Relationship Studies

Quantitative Enzymatic Characterization (K_m, K_i, V_max)

The enzymatic characterization of ddCDP and its precursors involves several key enzymes that govern its intracellular concentration and subsequent conversion to the active 2',3'-dideoxycytidine triphosphate (ddCTP). While direct kinetic studies on ddCDP can be limited, the parameters of the enzymes in its metabolic pathway are well-documented.

Deoxycytidine Kinase and Related Kinases Kinetics

The initial and rate-limiting step in the activation of ddC is its phosphorylation to 2',3'-dideoxycytidine monophosphate (ddCMP), a reaction catalyzed by the cellular enzyme deoxycytidine kinase (dCK). Dideoxynucleosides are generally poorer substrates for dCK compared to their natural 2'-deoxy counterparts. Studies using dCK from human thymus extracts revealed that 2'-deoxynucleosides are activated approximately 30 times more efficiently than 2',3'-dideoxynucleosides. nih.gov

Deoxycytidine kinase activity is subject to feedback inhibition by the natural end-product, deoxycytidine triphosphate (dCTP), which competes with the phosphate (B84403) donor, ATP. nih.gov This regulation can influence the phosphorylation of ddC. For instance, decreasing intracellular dCTP pools can enhance the phosphorylation of ddC, while elevated dCTP levels can suppress it. nih.gov

While ddC is the substrate for dCK, its diphosphate (B83284) form, ddCDP, is not. The subsequent phosphorylation of ddCMP to ddCDP is carried out by other nucleoside monophosphate kinases, such as UMP/CMP kinase. The final phosphorylation step, from ddCDP to ddCTP, is then handled by nucleoside diphosphate kinases.

Nucleoside Diphosphate Kinases Kinetics

Nucleoside diphosphate kinases (NDPKs) are responsible for the final phosphorylation step, converting ddCDP to the active triphosphate form, ddCTP. These enzymes catalyze the transfer of a gamma-phosphoryl group from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate (like ddCDP) via a ping-pong mechanism. nih.gov NDPKs are generally considered non-specific, acting on a wide range of purine (B94841) and pyrimidine (B1678525) nucleosides, including both ribonucleosides and deoxyribonucleosides. wikipedia.org

Specific K_m and V_max values for the conversion of ddCDP to ddCTP by human NDPK are not extensively reported, but the available data indicate that it is a significantly less efficient process compared to the phosphorylation of natural nucleoside diphosphates.

Viral Reverse Transcriptase Kinetics

The active metabolite, 2',3'-dideoxycytidine triphosphate (ddCTP), is a potent inhibitor of viral reverse transcriptases (RT), particularly the RT from Human Immunodeficiency Virus Type 1 (HIV-1). It acts as a competitive inhibitor with respect to the natural substrate, dCTP, and also functions as a chain terminator upon incorporation into the growing viral DNA chain, as it lacks the 3'-hydroxyl group required for further elongation.

The inhibitory constant (K_i) of ddCTP against wild-type HIV-1 RT is a measure of its inhibitory potency. Mutations in the RT enzyme can confer resistance by altering the enzyme's ability to discriminate between the natural substrate and the inhibitor. For example, the K65R mutation in HIV-1 RT is known to cause cross-resistance to ddC. In kinetic assays using a heteropolymeric primer-template, the K65R mutant RT demonstrated a 10-fold reduced sensitivity to ddCTP compared to the wild-type enzyme. nih.gov

| Enzyme | Template/Primer | Inhibitor | K_i (µM) |

| Wild-Type HIV-1 RT | Poly(rI)-oligo(dC) | ddCTP | ~0.1 |

| K65R Mutant HIV-1 RT | Poly(rI)-oligo(dC) | ddCTP | ~2.0 |

Note: The K_i for wild-type RT with this template is approximately 20-fold lower than that for the K65R mutant. nih.gov Absolute values can vary between studies. The table presents relative changes based on reported fold-increases in K_i.

Human DNA Polymerases Kinetics

A critical aspect of a nucleoside analog's profile is its selectivity for viral versus host enzymes. Ideally, an antiviral agent should potently inhibit the viral polymerase while having minimal effect on human DNA polymerases, which are essential for normal cell function. The triphosphate ddCTP is also an inhibitor of several human DNA polymerases, which can contribute to cellular toxicity.

Kinetic studies have quantified the inhibitory activity of ddCTP against human DNA polymerases β and γ. DNA polymerase β is involved in DNA repair, while DNA polymerase γ is the replicative enzyme for mitochondrial DNA. Inhibition of polymerase γ is a primary mechanism behind the mitochondrial toxicity observed with some nucleoside analogs.

Comparative kinetic analyses show that ddCTP is a potent inhibitor of both DNA polymerase β and, particularly, DNA polymerase γ. ebi.ac.uk

| Enzyme | Inhibitor | K_i (µM) |

| Human DNA Polymerase β | ddCTP | 1.32 |

| Human DNA Polymerase γ | ddCTP | 0.034 |

Data sourced from biochemical pharmacology studies. ebi.ac.uk

Comparative Analysis with Other Dideoxynucleoside Analogs

The enzymatic behavior of ddC and its phosphorylated metabolites is best understood when compared with other clinically relevant nucleoside analogs. These comparisons highlight how subtle changes in the sugar or base moiety can dramatically influence phosphorylation kinetics and enzyme inhibition.

Influence of Chemical Modifications on Enzyme Interactions

The family of 2',3'-dideoxynucleoside analogs includes compounds with various modifications designed to improve their pharmacological properties. Key analogs for comparison with ddC include 3'-azido-3'-deoxythymidine (AZT), 2',3'-dideoxy-3'-thiacytidine (3TC), and 2',3'-dideoxy-2',3'-didehydrothymidine (d4T).

Phosphorylation Efficiency:

ddC vs. AZT: The phosphorylation pathway differs significantly. ddC phosphorylation is rate-limited by dCK. In contrast, AZT is readily phosphorylated to its monophosphate by thymidine (B127349) kinase. However, the subsequent conversion of AZT-monophosphate to the diphosphate is the rate-limiting step for AZT activation, leading to an accumulation of the monophosphate form. nih.gov

ddC vs. d4T: Like AZT, d4T is a thymidine analog and is phosphorylated by thymidine kinase. However, thymidine kinase has a much lower affinity for d4T (approximately 600-fold lower than for thymidine), making the initial phosphorylation the rate-limiting step, similar to ddC's reliance on dCK. nih.gov

Inhibition of Reverse Transcriptase:

ddCTP vs. other ddNTPs: The K65R mutation in HIV-1 RT, which reduces sensitivity to ddCTP, also confers cross-resistance to the triphosphates of 3TC and 2',3'-dideoxyinosine (ddI), but not significantly to AZT-triphosphate (AZTTP). nih.gov This indicates a shared mechanism of resistance for a subset of dideoxynucleoside analogs based on their interaction with specific amino acid residues in the enzyme's active site.

Inhibition of Human DNA Polymerases:

ddCTP vs. AZTTP: ddCTP is a significantly more potent inhibitor of human DNA polymerases β and γ than AZTTP. This is reflected in their respective K_i values. For DNA polymerase γ, the K_i for ddCTP is 0.034 µM, whereas for AZTTP it is 18.3 µM, indicating that ddCTP has a much higher potential to interfere with mitochondrial DNA synthesis. ebi.ac.uk This difference in polymerase γ inhibition is a key differentiator in their toxicity profiles.

| Compound (Triphosphate form) | Target Enzyme | K_i (µM) |

| ddCTP | Human DNA Polymerase γ | 0.034 |

| AZTTP | Human DNA Polymerase γ | 18.3 |

| ddCTP | Human DNA Polymerase β | 1.32 |

| AZTTP | Human DNA Polymerase β | 140 |

Data sourced from biochemical pharmacology studies. ebi.ac.uk

These comparative analyses underscore the principle that minor structural alterations among nucleoside analogs lead to distinct interactions with cellular and viral enzymes, profoundly affecting their activation pathways, antiviral potency, and toxicity profiles.

Advanced Research Methodologies and Analytical Techniques

High-Resolution Separation and Quantification Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of ddC and its phosphorylated metabolites, including ddCDP, from biological matrices. nih.gov This method offers high resolution and sensitivity, allowing researchers to accurately measure the intracellular concentrations of these compounds.

A typical HPLC method for ddC analysis involves protein precipitation to extract the compound and its metabolites from samples like plasma or cell lysates. nih.gov Chromatographic separation is then achieved on a column, such as a silica-based C18 column. nih.govnih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., formic acid or phosphate (B84403) buffer) and an organic solvent like methanol. nih.govnih.gov Detection is commonly performed using UV absorbance at a specific wavelength, for instance, 275 nm. nih.gov

The retention times of ddC and its phosphorylated forms, including 2',3'-Dideoxycytidine monophosphate (ddCMP) and 2',3'-Dideoxycytidine triphosphate (ddCTP), are distinct, allowing for their individual quantification. For example, in one reported method, ddC eluted at approximately 12 minutes. nih.gov The use of an internal standard, such as 2',3'-dideoxy-3'-thiacytidine (3TC), helps to ensure the accuracy and reproducibility of the quantification. nih.gov The assay's linearity is typically established over a range of concentrations, for example, from 0.15 to 75.0 µg/ml, with acceptable precision and accuracy. nih.gov

Modern advancements in HPLC technology, such as the use of solid-core particles, can facilitate even faster and more efficient separations of nucleotides. thermofisher.com These columns can significantly reduce analysis time, often to less than five minutes, while maintaining excellent reproducibility. thermofisher.com

Spectroscopic Approaches for Structural and Interaction Analysis (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of ddC and its derivatives. While specific NMR data for ddCDP is not detailed in the provided context, the principles of NMR are fundamental to confirming the chemical structure of such nucleoside analogs. NMR can provide detailed information about the arrangement of atoms within a molecule, confirming the identity and purity of the synthesized compound.

In Vitro Enzymatic Assay Systems

In vitro enzymatic assays are crucial for understanding the biochemical mechanisms by which ddC exerts its effects. These assays allow for the detailed study of interactions between the activated form of the drug, ddCTP, and its target enzymes, primarily DNA polymerases.

Primer-Template Based Polymerase Assays

Primer-template based polymerase assays are employed to evaluate the inhibitory effects of ddCTP on various DNA polymerases. These assays mimic the process of DNA replication in a controlled, cell-free environment. Researchers can determine the potency of ddCTP as an inhibitor by measuring its effect on the elongation of a DNA primer annealed to a template strand.

Studies have shown that ddCTP exhibits differential inhibition of various human DNA polymerases. For instance, DNA polymerases α, β, and γ have been shown to have varying sensitivities to ddCTP, with Ki values (a measure of inhibitor potency) of 110 ± 40 µM, 2.6 ± 0.3 µM, and 0.016 ± 0.008 µM, respectively. nih.gov This indicates that DNA polymerase γ is particularly sensitive to inhibition by ddCTP. nih.gov The inhibition is typically competitive with the natural substrate, deoxycytidine triphosphate (dCTP). nih.gov

Single-Nucleotide Incorporation and Excision Assays

Single-nucleotide incorporation assays are a more specific type of polymerase assay that allows for the precise measurement of the incorporation of a single nucleotide analog, like ddCTP, into a growing DNA chain. These assays confirm that the nucleoside analog acts as a chain terminator, a key aspect of its mechanism of action. Once incorporated, the absence of a 3'-hydroxyl group on the dideoxy sugar prevents the formation of the next phosphodiester bond, thus halting DNA synthesis.

Cell Culture Models for Biochemical Investigations

Cell culture models are indispensable for studying the intracellular metabolism and cytotoxic effects of ddC. Various established human cell lines are used to investigate the phosphorylation of ddC to its active triphosphate form (ddCTP) and to assess its impact on cell growth and viability.

Established Human Cell Lines (e.g., Molt 4, U937, HepaRG, CEM, ATH8, C3H)

A variety of human cell lines have been instrumental in characterizing the cellular pharmacology of ddC.

Molt-4 Cells: This human T-lymphoblastic cell line has been used to study the metabolism of ddC. nih.gov Research has shown that Molt-4 cells accumulate ddC and its phosphorylated derivatives, with ddCTP being a significant portion of the acid-soluble metabolites. nih.gov These cells have also been used in studies involving the enhancement of ddC's antiviral activity. nih.gov

U937 Cells: The human monoblastoid cell line U937 has been used to investigate the cytotoxicity and metabolism of ddC. nih.gov Studies have demonstrated that at higher concentrations of ddC, the intracellular amount of ddCDP can become predominant over ddCTP. nih.gov Furthermore, long-term exposure of U937 cells to ddC can lead to the development of drug-resistant cell lines (U937-R). nih.govnih.gov These resistant cells exhibit a decreased ability to accumulate phosphorylated ddC derivatives. nih.gov

HepaRG Cells: The human hepatoma cell line HepaRG is a valuable model for studying the effects of ddC on mitochondrial function. nih.gov Research using these cells has shown that ddC can cause mitochondrial dysfunction. nih.gov

CEM Cells: Human T-lymphoblast (CEM) cells are another important model for studying ddC metabolism and its effects on cell growth. nih.govnih.gov Studies with CEM cells have revealed that ddC is metabolized not only to its mono-, di-, and triphosphates but also to liponucleotides, specifically dideoxycytidine diphosphate-ethanolamine and dideoxycytidine diphosphate-choline. nih.gov

ATH8 Cells: The ATH8 cell line has been utilized in anti-human immunodeficiency virus assays to evaluate the antiviral potency of ddC in combination with other agents. nih.gov

C3H Cells: The C3H/10T1/2 mouse embryo fibroblast cell line has been used in studies investigating the carcinogenic potential of ddC. nih.gov These studies have shown that ddC can induce thymic lymphoma in mice. nih.gov

Table of Cell Lines and Key Findings Related to 2',3'-Dideoxycytidine Research

| Cell Line | Cell Type | Key Research Findings |

| Molt-4 | Human T-lymphoblast | Accumulates ddC and its phosphorylated derivatives; ddCTP is a major metabolite. nih.gov |

| U937 | Human monoblastoid | At high ddC concentrations, ddCDP can predominate over ddCTP. nih.gov Development of resistant lines (U937-R) with reduced ddC phosphorylation. nih.govnih.gov |

| HepaRG | Human hepatoma | ddC causes mitochondrial dysfunction. nih.gov |

| CEM | Human T-lymphoblast | Metabolizes ddC to mono-, di-, and triphosphates, as well as liponucleotides (ddCDP-ethanolamine, ddCDP-choline). nih.gov |

| ATH8 | T-cell line | Used in anti-HIV assays to assess ddC potency. nih.gov |

| C3H/10T1/2 | Mouse embryo fibroblast | ddC can induce thymic lymphoma in mouse models. nih.gov |

Drug-Resistant Cell Lines

The study of drug-resistant cell lines provides crucial insights into the mechanisms of action and resistance to nucleoside analogues like 2',3'-dideoxycytidine (ddC). By developing and characterizing cells that can survive in the presence of the drug, researchers can identify the specific metabolic pathways affected.

A notable example involves the human monoblastoid cell line U937. Long-term exposure of these cells to ddC led to the isolation of a drug-resistant cell line, designated U937-R. nih.govnih.gov This resistant line was developed after two months of culture in the presence of 0.1 microM ddC. nih.govresearchgate.net While the parental U937 cells exhibited significant cytotoxicity and depletion of mitochondrial DNA (mDNA) upon ddC exposure, the U937-R cells were able to maintain 66% of their normal mDNA content, indicating a mechanism of resistance. nih.govresearchgate.net

The phosphorylation of ddC to its active triphosphate form (ddCTP) is a critical step for its cytotoxic and antiviral activity. This process is mediated by cellular kinases, with 2',3'-dideoxycytidine diphosphate (B83284) (ddCDP) being a key intermediate. In the resistant U937-R cells, the formation of both ddCTP and the dideoxyliponucleotides ddCDP-choline and ddCDP-ethanolamine was substantially slower than in the control cells. nih.govresearchgate.net The rate of ddCTP formation in U937-R cells was nearly one-third of that in the parental line, and the formation of ddCDP-liponucleotides was between one-half and one-third as fast. nih.govresearchgate.net

This reduced anabolic phosphorylation was traced to alterations in the cytoplasmic enzyme deoxycytidine kinase. The enzyme from U937-R cells showed a lower affinity for ddC (higher Km) and a reduced maximum velocity (Vmax) compared to the enzyme from the parental U937 cells. nih.govresearchgate.net These findings suggest that the resistance to ddC's toxicity is primarily due to a decreased capacity to convert ddC into its phosphorylated anabolites, including the intermediate 2',3'-dideoxycytidine diphosphate. nih.govresearchgate.net

Table 1: Kinetic Properties of Deoxycytidine Kinase in U937 and U937-R Cell Lines

Data sourced from Brandi et al. (1994). nih.govresearchgate.net

Molecular Biological Probes for DNA Synthesis Monitoring

This compound (ddCDP) is an essential intermediate in the metabolic activation of 2',3'-dideoxycytidine (ddC), a compound that functions as a potent inhibitor of DNA synthesis. nih.gov While ddCDP itself is not directly used as an external probe for monitoring DNA synthesis, its conversion to 2',3'-dideoxycytidine triphosphate (ddCTP) is fundamental to a powerful method of DNA analysis. The resulting ddCTP acts as a chain-terminating nucleotide, a characteristic that has been harnessed in molecular biology, most notably in the Sanger method of DNA sequencing. sigmaaldrich.comsigmaaldrich.com

The mechanism of action relies on the structure of the dideoxy sugar. Once ddC is administered to cells, it is sequentially phosphorylated by cellular kinases, first to the monophosphate, then to the diphosphate (ddCDP), and finally to the active triphosphate (ddCTP). nih.gov During DNA replication, DNA polymerases incorporate this ddCTP into a growing DNA strand opposite a guanine (B1146940) base. nih.gov However, because ddCTP lacks a hydroxyl group at the 3' position of the deoxyribose sugar, the formation of the next phosphodiester bond is impossible. nih.gov This event leads to the immediate and irreversible termination of DNA chain elongation. nih.gov

This chain-termination principle allows ddCTP, the derivative of ddCDP, to be used as a tool to "monitor" the endpoint of DNA synthesis in a sequence-specific manner. By including a controlled amount of ddCTP in a DNA synthesis reaction alongside the four standard deoxynucleoside triphosphates (dNTPs), a nested set of DNA fragments is produced, all ending at different cytosine positions. The analysis of these fragments forms the basis for reading the DNA sequence. sigmaaldrich.com Therefore, while modern techniques often use fluorescently tagged analogues like EdU for real-time proliferation monitoring, the metabolic pathway involving ddCDP is central to the action of one of the most foundational techniques in molecular genetics. abcam.comabcam.com

Table 2: Chemical Compounds Mentioned

Molecular Mechanisms of Intrinsic and Acquired Resistance

Alterations within Viral Reverse Transcriptase Domains

The primary target of ddC's active metabolite, 2',3'-dideoxycytidine triphosphate (ddCTP), is the viral reverse transcriptase (RT). Acquired resistance at this level is most commonly associated with specific mutations within the polymerase domain of the RT enzyme. These mutations reduce the enzyme's ability to incorporate ddCTP into the growing viral DNA chain, or they enhance the enzyme's ability to remove the incorporated, chain-terminating nucleotide.

While resistance mutations directly affect the interaction with ddCTP, they have a profound impact on the role of 2',3'-dideoxycytidine diphosphate (B83284) (ddCDP). As the direct precursor to the active triphosphate form, the efficacy of the entire metabolic activation pathway is nullified if the final product cannot effectively inhibit its target. Mutations in RT that confer resistance to ddCTP render the intracellular pool of ddCDP effectively inert in terms of its ultimate antiviral purpose.

Key mutations in HIV-1 reverse transcriptase that are associated with resistance to ddC and other NRTIs include:

K65R: A mutation at codon 65 from lysine (B10760008) (K) to arginine (R) has been identified in viruses resistant to 2',3'-dideoxycytidine. psu.edu This mutation is located in the dNTP-binding pocket and reduces the efficiency of ddCTP incorporation.

M184V/I: The substitution of methionine (M) at codon 184 with either valine (V) or isoleucine (I) is a common resistance mutation. researchgate.net It confers high-level resistance to lamivudine (B182088) (3TC) and cross-resistance to ddC. psu.eduresearchgate.net The M184V mutation sterically hinders the binding of ddCTP to the enzyme's active site.

Thymidine (B127349) Analog Mutations (TAMs): A group of mutations (e.g., M41L, D67N, K70R, L210W, T215F/Y, K219Q/E) can increase the enzyme's ability to excise the incorporated NRTI monophosphate from the terminated DNA chain using ATP as the phosphate (B84403) donor. nih.gov This excision mechanism effectively repairs the chain-terminated DNA, allowing replication to continue.

The presence of these mutations means that even with sufficient intracellular production of ddCDP and its subsequent conversion to ddCTP, the antiviral activity is significantly diminished. nih.gov

| Table 1: Key HIV-1 Reverse Transcriptase Mutations Conferring Resistance to ddC and other NRTIs | | :--- | :--- | :--- | | Mutation | Amino Acid Change | Mechanism of Resistance | | K65R | Lysine to Arginine | Reduces incorporation efficiency of ddCTP. psu.edu | | M184V/I | Methionine to Valine/Isoleucine | Steric hindrance preventing ddCTP from binding effectively to the RT active site. researchgate.net | | TAMs (e.g., M41L, T215Y) | Multiple | Enhances the phosphorolytic removal of the incorporated nucleoside analog, reversing chain termination. nih.gov | | Q151M Complex | Multiple mutations including Q151M | Confers broad cross-resistance to multiple NRTIs, including ddC, by altering substrate discrimination. researchgate.net |

Modulation of Cellular Nucleoside Kinase Expression and Activity

The conversion of ddC into its active triphosphate form is entirely dependent on the activity of host cell kinases. Any alteration in the expression or efficiency of these enzymes can be a significant mechanism of drug resistance. The formation of 2',3'-dideoxycytidine diphosphate (ddCDP) is a critical intermediate step in this process.

The phosphorylation pathway proceeds as follows:

ddC → ddCMP: Catalyzed by deoxycytidine kinase (dCK).

ddCMP → ddCDP: Catalyzed by UMP/CMP kinase (CMPK). nih.gov

ddCDP → ddCTP: Catalyzed by nucleoside diphosphate kinase (NDPK). nih.govnih.gov

Resistance can arise from the downregulation or mutation of these kinases. A reduction in the activity of dCK or CMPK would lead to lower intracellular concentrations of ddCMP and, consequently, ddCDP. This limits the substrate available for the final phosphorylation step, resulting in insufficient levels of the active ddCTP to inhibit viral replication.

Furthermore, studies have shown that the phosphorylation of dideoxynucleoside diphosphates by NDPK can be a rate-limiting step, or a "bottleneck," in the activation pathway of anti-HIV compounds. nih.gov The absence of a 3'-hydroxyl group on the sugar moiety of dideoxynucleosides, which is essential for their chain-terminating activity, is also detrimental to their phosphorylation by NDPK. nih.gov The catalytic efficiency of NDPK for dideoxynucleoside diphosphates like AZT-DP and d4T-DP is significantly lower than for natural nucleoside diphosphates. nih.gov This inherent inefficiency means that even minor reductions in NDPK activity could substantially impair the production of ddCTP from ddCDP, leading to a resistant phenotype.

| Table 2: Cellular Kinases in the Metabolic Activation of 2',3'-Dideoxycytidine | | :--- | :--- | :--- | | Enzyme | Metabolic Step | Role in Resistance | | Deoxycytidine Kinase (dCK) | ddC → ddCMP | Downregulation reduces the initial phosphorylation step, preventing the formation of all subsequent metabolites, including ddCDP. | | UMP/CMP Kinase (CMPK) | ddCMP → ddCDP | Reduced activity limits the formation of ddCDP, creating a bottleneck in the activation pathway. nih.gov | | Nucleoside Diphosphate Kinase (NDPK) | ddCDP → ddCTP | Inefficient phosphorylation of ddCDP can be a rate-limiting step. Reduced expression or activity further lowers the yield of the active ddCTP. nih.govnih.govwikipedia.org |

Efflux Mechanisms of Nucleoside Analogs and Metabolites

Cells possess transport proteins that can actively pump foreign substances, including drugs, out of the cytoplasm. This process, known as efflux, is a well-established mechanism of multidrug resistance (MDR) in cancer and is increasingly recognized as a factor in antiviral drug resistance. nih.govnih.gov The ATP-binding cassette (ABC) family of transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Proteins (MRPs/ABCCs), and Breast Cancer Resistance Protein (BCRP/ABCG2), are key players in this process. nih.govresearchgate.net

These transporters can recognize and export a wide range of substrates. Overexpression of these pumps in the cell membrane can lower the intracellular concentration of a drug, preventing it from reaching the necessary levels to exert its therapeutic effect. nih.gov For nucleoside analogs like ddC, efflux pumps can act on the parent drug, thereby reducing the amount available for the initial phosphorylation step. By removing ddC from the cell, these pumps prevent its conversion to ddCMP, ddCDP, and ddCTP.

While it is less certain whether the phosphorylated metabolites themselves are direct substrates for these pumps, the primary mechanism of resistance involves preventing the accumulation of the initial prodrug. If ddC is efficiently removed from the cell, the intracellular machinery cannot produce a sufficient quantity of this compound and its subsequent active triphosphate form. This leads to a state of resistance where the virus can replicate unimpeded, not because of a change in the viral target, but because the drug cannot reach and remain at its site of action within the cell. nih.govnih.gov

| Table 3: Major Efflux Pumps in Multidrug Resistance | | :--- | :--- | :--- | | Transporter Family | Examples | Relevance to Nucleoside Analog Resistance | | ABCB | P-glycoprotein (P-gp, ABCB1) | A primary and well-studied efflux pump responsible for the transport of a wide variety of drugs, contributing to MDR. Can reduce intracellular concentration of parent nucleoside analogs. researchgate.net | | ABCC | Multidrug Resistance-Associated Proteins (MRP1-MRP9) | Known to transport a broad range of substrates, including nucleotide analogs. Overexpression is a common mechanism of drug resistance. nih.gov | | ABCG | Breast Cancer Resistance Protein (BCRP, ABCG2) | A half-transporter with broad substrate specificity that contributes to MDR in various cell types. nih.gov |

Emerging Research Directions in 2 ,3 Dideoxycytidine Diphosphate Studies

Deeper Elucidation of Metabolic Intermediates and Fates

The metabolic pathway of 2',3'-Dideoxycytidine (ddCyd) is a critical determinant of its activity and toxicity. nih.gov Once inside the cell, ddCyd undergoes sequential phosphorylation to its monophosphate (ddCMP), diphosphate (B83284) (ddCDP), and ultimately its pharmacologically active triphosphate (ddCTP) form. nih.gov This conversion is mediated by cytosolic deoxycytidine kinase and nucleoside (di)phosphate kinase. nih.gov The triphosphate derivative, ddCTP, represents a significant portion, around 40%, of the total acid-soluble pool of ddCyd metabolites in human T-lymphoblastic cells. nih.gov

Beyond this primary phosphorylation pathway, research has identified a novel class of phosphodiester metabolites. nih.gov In human cells, ddCyd can be converted into 2',3'-dideoxycytidine 5'-diphosphocholine (ddCDP-choline) and 2',3'-dideoxycytidine diphosphoethanolamine (ddCDP-ethanolamine). nih.govnih.gov The formation of ddCDP-choline is catalyzed by phosphocholine (B91661) cytidylyltransferase from ddCTP and phosphocholine. nih.gov These phosphodiester derivatives are notable for their long intracellular half-lives, suggesting they may act as stable depot forms of ddCyd, slowly releasing the active compound over time. nih.gov

The ultimate fate of the active metabolite, ddCTP, is its incorporation into elongating DNA strands, where it acts as a chain terminator due to the absence of a 3'-hydroxyl group. nih.govwikipedia.org This is the primary mechanism behind its biological activity. ontosight.ai Studies in rhesus monkeys have also identified a minor catabolic pathway where ddCyd is converted to 2',3'-dideoxyuridine, which is then excreted in the urine. nih.gov

Table 1: Key Metabolic Intermediates of 2',3'-Dideoxycytidine

| Metabolite Name | Abbreviation | Precursor | Key Enzyme(s) | Significance |

| 2',3'-Dideoxycytidine 5'-monophosphate | ddCMP | 2',3'-Dideoxycytidine | Deoxycytidine kinase | First phosphorylation step |

| 2',3'-Dideoxycytidine 5'-diphosphate | ddCDP | ddCMP | Nucleoside monophosphate kinase | Second phosphorylation step |

| 2',3'-Dideoxycytidine 5'-triphosphate | ddCTP | ddCDP | Nucleoside diphosphate kinase | Active metabolite; DNA chain terminator nih.gov |

| 2',3'-Dideoxycytidine 5'-diphosphocholine | ddCDP-choline | ddCTP, Phosphocholine | Phosphocholine cytidylyltransferase nih.gov | Stable depot form; potential role in toxicity nih.govnih.gov |

| 2',3'-Dideoxycytidine 5'-diphosphoethanolamine | ddCDP-ethanolamine | ddCTP, Phosphoethanolamine | Not specified | Stable depot form nih.gov |

| 2',3'-Dideoxyuridine | ddU | 2',3'-Dideoxycytidine | Cytidine Deaminase nih.gov | Minor catabolic product in some species nih.gov |

Advanced Structural Biology of Enzyme-Analog Complexes

Understanding the precise interactions between ddC metabolites and cellular enzymes is crucial for explaining their mechanism of action and for the rational design of new drugs. Advanced structural biology techniques, such as X-ray crystallography and molecular modeling, provide atomic-level insights into these complexes. While crystal structures specifically for ddCDP are less common, extensive research on its triphosphate analog, ddCTP, reveals key inhibitory mechanisms.

Studies have quantified the inhibitory potential of ddCTP against various human DNA polymerases. The inhibition is competitive with the natural substrate, dCTP. nih.gov The sensitivity of these enzymes to ddCTP varies significantly, with mitochondrial DNA polymerase γ being particularly susceptible. nih.gov This high sensitivity is a key factor in the mitochondrial toxicity associated with the parent compound. nih.gov

Table 2: Inhibition Constants (Ki) of ddCTP for Human DNA Polymerases

| DNA Polymerase | Ki Value (μM) | Reference |

| Polymerase α | 110 ± 40 | nih.gov |

| Polymerase β | 2.6 ± 0.3 | nih.gov |

| Polymerase γ | 0.016 ± 0.008 | nih.gov |

Development of Advanced Biochemical Tools for Pathway Probing

A variety of sophisticated biochemical tools have been developed and employed to investigate the metabolic pathways and cellular effects of ddC and its derivatives. Early studies relied on traditional methods such as using radiolabeled compounds like [3H]ddCyd to trace the uptake, metabolism, and ultimate incorporation of the nucleoside analog into cellular components like DNA. nih.govnih.gov

The chain-terminating property of dideoxynucleotides, including ddCTP, was famously harnessed in the development of Sanger sequencing, a foundational tool in molecular biology for determining the sequence of DNA. wikipedia.orgsigmaaldrich.com In this technique, the controlled incorporation of a ddNTP terminates DNA synthesis, generating a series of fragments that can be resolved to read the DNA sequence. wikipedia.org

More recent and advanced tools provide deeper insights. 2',3'-Dideoxycytidine itself is now used as a specific biochemical tool to generate mammalian cell lines that are depleted of mitochondrial DNA (mtDNA), known as ρ0 cells. mdpi.com These cells are invaluable for research into mitochondrial function and the interplay between the nuclear and mitochondrial genomes. mdpi.com Furthermore, techniques from metabolic engineering, such as the use of engineered E. coli to perform biochemical retrosynthesis, demonstrate how pathways can be probed and manipulated to produce desired nucleosides. nih.gov For quantitative analysis of interactions, biophysical methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are employed to precisely measure the binding affinity, thermodynamics, and stoichiometry of enzyme-ligand complexes. mdpi.com

Systems Biology Approaches to Map Global Cellular Responses

Systems biology offers a holistic approach to understanding the impact of compounds like ddC by mapping the global changes they induce across the cell's interconnected networks. Instead of focusing on a single enzyme or pathway, these approaches measure broad cellular responses in metabolites, proteins, and gene expression.

A prominent example is the use of metabolic profiling to assess the off-target effects of ddC on cellular bioenergetics. Studies using instruments like the Seahorse XF Analyzer can simultaneously measure oxygen consumption rates and extracellular acidification rates in living cells. nih.gov This "Mito Stress Test" revealed that exposure to ddC leads to aberrant bioenergetics in both proliferating and differentiated human liver cells, providing a global view of its impact on mitochondrial function and glycolysis. nih.gov

Another systems-level approach involves studying the development of drug resistance. By exposing human monoblastoid cells to ddC over the long term, researchers were able to isolate a drug-resistant cell line. nih.govresearchgate.net Analysis of this line revealed that resistance was linked to a decreased ability to accumulate the phosphorylated anabolites of ddC, which in turn was traced to changes in the activity of cytoplasmic deoxycytidine kinase. nih.gov This provides a map of the cell's adaptive response to chronic drug exposure.

Computational systems biology is also emerging as a powerful tool. Cheminformatic workflows can computationally expand known metabolic pathways by predicting novel reactions and potential derivative products. nih.gov Tools like BNICE.ch use generalized enzymatic reaction rules to explore the chemical space around a pathway's intermediates, identifying new potential molecules and the enzymes that could produce them. nih.gov This predictive power allows researchers to map out vast potential biochemical networks and guide future metabolic engineering and drug discovery efforts.

Q & A

Q. What is the biochemical mechanism by which 2',3'-dideoxycytidine triphosphate (ddCTP) inhibits HIV reverse transcriptase?

ddCTP acts as a competitive inhibitor of the natural substrate deoxycytidine triphosphate (dCTP) by binding to the active site of HIV-1 reverse transcriptase. This incorporation into the growing DNA chain results in premature chain termination due to the absence of a 3'-hydroxyl group, effectively halting viral replication . Experimental validation involves kinetic assays comparing and values for dCTP and ddCTP, coupled with radiolabeled nucleotide incorporation studies .

Q. How is 2',3'-dideoxycytidine diphosphate utilized in DNA sequencing methodologies?

ddCTP is a key component in Sanger sequencing (dideoxy chain-termination method). It is incorporated into DNA strands during replication, producing truncated fragments that are resolved via gel electrophoresis. Researchers must optimize the ddCTP:dCTP ratio to balance termination efficiency and read length. Electrophoretic analysis with fluorescently labeled primers enables high-throughput sequencing .

Q. What synthetic strategies are employed to produce 2',3'-dideoxycytidine derivatives?

H-phosphonate chemistry on soluble polymer supports is a validated method. The process involves:

- Step 1: Activation of the nucleoside with diphenylphosphite in anhydrous pyridine.

- Step 2: Oxidation to form phosphate esters.

- Step 3: Purification via NaHCO₃ washes and dichloromethane extraction. This approach minimizes side reactions and improves yield for nucleotide analogues like ddCTP .

Advanced Research Questions

Q. How can researchers model drug resistance to 2',3'-dideoxycytidine in HIV-infected cell lines?

Prolonged exposure of monoblastoid cells (e.g., U937) to ddC selects for resistant clones (e.g., U937-R). Key methodologies include:

- Phenotypic profiling: Measure basal respiration, glutathione levels, and protein kinase C activity to identify metabolic adaptations.

- Apoptosis assays: Treat resistant cells with staurosporine (kinase inhibitor) or okadaic acid (phosphatase inhibitor) to assess pathway dysregulation. Resistance mechanisms often involve reduced drug uptake or enhanced DNA repair .

Q. What experimental approaches resolve contradictions in ddCTP’s enzyme inhibition kinetics?

Discrepancies in values may arise from assay conditions (e.g., pH, cofactors). To address this:

Q. How does UV/Vis excitation of 2',3'-dideoxycytidine derivatives influence radical formation?

Electron paramagnetic resonance (EPR) studies reveal that UV excitation of ddC cation radicals generates C3'• dephosphorylation radicals. Researchers irradiate samples at 77 K and analyze radical stability using spin-trapping agents like DMPO. This methodology informs nucleotide stability in therapeutic contexts .

Q. What techniques are used to study ddCTP’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

- In vitro: Measure intracellular ddCTP accumulation via LC-MS/MS in peripheral blood mononuclear cells.

- In vivo: Use murine models to correlate plasma ddC levels with viral load reduction. Compartmental modeling (e.g., NONMEM) predicts dose-response curves and optimizes dosing regimens .

Methodological Considerations

Q. How should researchers design experiments to quantify ddCTP purity and stability?

- HPLC: Use ion-pair chromatography (C18 column, 0.1 M TEAA buffer, pH 7.0) with UV detection at 270 nm.

- Mass spectrometry: Confirm molecular weight (387.178 Da) and detect degradation products (e.g., dephosphorylated forms). Stability studies under varying temperatures (-80°C to 25°C) identify optimal storage conditions .

Q. What controls are essential when assessing ddCTP’s off-target effects in enzymatic assays?

Q. How can computational tools enhance ddCTP’s therapeutic optimization?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to reverse transcriptase. Free energy perturbation (FEP) calculations refine values for ddCTP analogues. Machine learning models (e.g., random forests) prioritize compounds with high predicted efficacy and low cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.